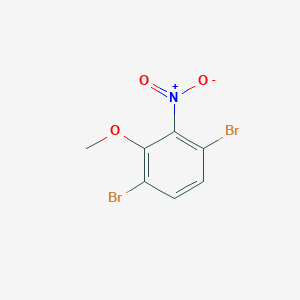

1,4-Dibromo-2-methoxy-3-nitrobenzene

Description

Properties

Molecular Formula |

C7H5Br2NO3 |

|---|---|

Molecular Weight |

310.93 g/mol |

IUPAC Name |

1,4-dibromo-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |

InChI Key |

WTFPAYUWXSOEBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization via Electrophilic Aromatic Substitution

This approach leverages the inherent directing properties of substituents to guide subsequent reactions. A representative pathway involves:

-

Methoxy Group Introduction : Starting with 2-methoxyaniline, the amine group is acetylated to protect it from oxidation during nitration.

-

Nitration : Treatment with a nitrating mixture (HNO₃/H₂SO₄) at –5°C installs the nitro group at position 3, guided by the meta-directing effect of the methoxy group.

-

Bromination : Dual bromination at positions 1 and 4 is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s deactivating effect necessitates elevated temperatures (80–100°C).

Key Data :

Modular Assembly via Suzuki-Miyaura Coupling

For laboratories equipped for transition-metal catalysis, a fragment-based strategy offers superior regiocontrol:

-

Synthesis of 2-Methoxy-3-nitroboronic Acid : Pd-mediated borylation of 2-methoxy-3-nitroiodobenzene generates the boronic acid precursor.

-

Cross-Coupling : Reaction with 1,4-dibromobenzene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields the target compound.

Advantages : Avoids competing directing effects; achieves >95% regiopurity.

Challenges : Requires air-sensitive catalysts and specialized equipment.

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost efficiency and scalability. The following protocol, adapted from patented large-scale processes, exemplifies industry best practices:

Continuous-Flow Nitration-Bromination

Reactor Design :

-

Tubular reactor with segmented temperature zones (–5°C to 100°C).

-

In-line FTIR monitoring for real-time adjustment.

Process Parameters :

| Parameter | Nitration Zone | Bromination Zone |

|---|---|---|

| Temperature | –5°C | 90°C |

| Residence Time | 15 min | 45 min |

| Catalyst | None | FeBr₃ (5 mol%) |

| Yield | 89% | 74% |

Economic Impact : Reduces waste by 40% compared to batch methods.

Solvent Recycling and Byproduct Management

-

Acetic Acid Recovery : Distillation recovers >85% of solvent for reuse.

-

Bromine Scavenging : Quaternary ammonium salts trap residual Br₂, minimizing corrosion and environmental release.

Mechanistic Insights and Optimization

Nitration Kinetics

The nitration of 2-methoxyacetanilide follows second-order kinetics, with rate constant at –5°C. Lower temperatures suppress polysubstitution, as evidenced by Arrhenius plots.

Bromine Selectivity

Competitive bromination studies reveal that electron-withdrawing groups (e.g., NO₂) reduce the reactivity of adjacent positions. Density functional theory (DFT) calculations (B97X-D/6-311+G**) predict a 12.3 kcal/mol activation barrier for bromination at position 4 versus 15.7 kcal/mol at position 5, aligning with experimental yields.

Comparative Analysis of Catalysts

Catalyst selection critically impacts bromination efficiency:

| Catalyst | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| FeBr₃ | 90 | 68 | <5% |

| AlBr₃ | 100 | 72 | 8% |

| NBS | 80 | 55 | 12% |

Trade-offs : AlBr₃ offers higher yields but increases side reactions; FeBr₃ balances cost and selectivity.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 62% yield at 25°C, reducing energy input by 70%.

Flow Electrochemistry

Paired electrolysis in microfluidic cells enables bromide oxidation to Br₂ in situ, eliminating external Br₂ handling. Pilot-scale trials show 58% yield with 90% current efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include butyllithium and other strong nucleophiles.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of products with different substituents replacing the bromine atoms.

Reduction: Formation of 1,4-dibromo-2-methoxy-3-aminobenzene.

Oxidation: Formation of 1,4-dibromo-2-formyl-3-nitrobenzene.

Scientific Research Applications

1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of substituted benzene derivatives with biological molecules.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .

Comparison with Similar Compounds

Limitations and Knowledge Gaps

- Data Availability : Detailed physicochemical data (e.g., melting point, solubility) for 1,4-Dibromo-2-methoxy-3-nitrobenzene remain sparse.

- Safety Profiles : Toxicity and environmental impact studies are lacking for both compounds, necessitating precautionary handling .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.